2,3,6-Trifluoroaniline
Overview
Description
2,3,6-Trifluoroaniline is an organic compound with the chemical formula C6H4F3N . It is a derivative of aniline, where three hydrogen atoms in the benzene ring are replaced by fluorine atoms at the 2, 3, and 6 positions. This compound is known for its unique properties and is widely used in various industrial applications .
Scientific Research Applications
2,3,6-Trifluoroaniline has a wide range of applications in scientific research:
Biology: The compound is utilized in the development of bioactive molecules and enzyme inhibitors.
Medicine: It serves as a precursor in the synthesis of anticancer drugs and other therapeutic agents.
Industry: this compound is employed in the production of dyes, pesticides, and other industrial chemicals.
Safety and Hazards
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 2,3,6-Trifluoroaniline generally involves the fluorination of anilineThe inorganic products are removed by filtration, and the remaining organic phase yields this compound .
Industrial Production Methods: In industrial settings, the production of this compound can be scaled up using similar fluorination techniques. The process typically involves high-pressure synthesis in the presence of solvents and liquid ammonia, which helps in achieving higher yields and purity .
Chemical Reactions Analysis
Types of Reactions: 2,3,6-Trifluoroaniline undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of nitro compounds.
Reduction: Reduction reactions can convert nitro derivatives back to amines.
Substitution: The fluorine atoms in this compound can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and nitric acid.
Reduction: Reducing agents like hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Reagents such as sodium hydroxide and various halogenating agents are employed.
Major Products Formed:
Oxidation: Nitro derivatives.
Reduction: Amines.
Substitution: Various substituted aniline derivatives.
Mechanism of Action
The mechanism by which 2,3,6-Trifluoroaniline exerts its effects involves its interaction with specific molecular targets and pathways. The fluorine atoms enhance the compound’s reactivity and stability, making it a valuable intermediate in various chemical reactions. The exact molecular targets and pathways can vary depending on the specific application and the compounds being synthesized .
Comparison with Similar Compounds
- 2,4,6-Trifluoroaniline
- 2,3,4-Trifluoroaniline
- 2,3,5-Trifluoroaniline
Comparison: 2,3,6-Trifluoroaniline is unique due to the specific positioning of the fluorine atoms, which imparts distinct chemical and physical properties. Compared to other trifluoroaniline derivatives, this compound exhibits different reactivity patterns and stability, making it suitable for specific industrial and research applications .
Properties
IUPAC Name |
2,3,6-trifluoroaniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4F3N/c7-3-1-2-4(8)6(10)5(3)9/h1-2H,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGUGZPYYMOAJLO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1F)N)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4F3N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50334908 | |
Record name | 2,3,6-Trifluoroaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50334908 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
67815-56-9 | |
Record name | 2,3,6-Trifluoroaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50334908 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,3,6-Trifluoroaniline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.